molecular formula C19H24N2O3S B4605166 N-butyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

N-butyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

Cat. No.: B4605166
M. Wt: 360.5 g/mol
InChI Key: IIKRCAXONQBUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide is a useful research compound. Its molecular formula is C19H24N2O3S and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.15076381 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Researchers have synthesized and characterized various compounds and polymers incorporating sulfonamide groups, such as N-butyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, for different applications. For instance, polymers like Poly [(4-aminophenyl)sulfonyl] butanediamide (PASB) and its methylated variant (mPASB) have been studied for their desalination capabilities, showing potential in water purification technologies through the creation of composite membranes with polysulfone. These membranes demonstrated significant salt rejection and hydrophilic properties, making them suitable for desalination processes (Padaki et al., 2013).

Desalination Technologies

The desalination study of novel PSAB (poly sulphonyl amino benzamide) and mPSAB blend membranes with polysulfone (PSF) is another application area. These composite membranes, synthesized using novel polymers, are explored for their efficiency in water purification, especially sea water desalination. The research showed promising results in terms of salt rejection and water flux, suggesting their potential use in enhancing desalination technologies (Padaki et al., 2012).

Prodrug Forms for Enhanced Drug Delivery

In the pharmaceutical sector, sulfonamide derivatives have been explored as prodrug forms to improve the solubility and delivery of active pharmaceutical ingredients. Studies on N-acyl derivatives of model sulfonamides have revealed their potential as prodrug forms, offering a promising approach for enhancing drug solubility and delivery while ensuring enzymatic hydrolysis back to the active form in physiological conditions (Larsen et al., 1988).

Antimicrobial and Antifungal Activities

Research into the bioactive properties of sulfonamide derivatives, including those related to this compound, has highlighted their potential in antimicrobial and antifungal applications. Molecular docking studies have indicated that certain sulfonamide compounds exhibit inhibitory activities against fungal proteins, SARS-CoV-1, and SARS-CoV-2 viral proteins, suggesting their utility in addressing various infectious diseases (FazilathBasha et al., 2021).

Properties

IUPAC Name

N-butyl-4-[(N-methylsulfonylanilino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-3-4-14-20-19(22)17-12-10-16(11-13-17)15-21(25(2,23)24)18-8-6-5-7-9-18/h5-13H,3-4,14-15H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKRCAXONQBUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
Reactant of Route 2
Reactant of Route 2
N-butyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
Reactant of Route 3
Reactant of Route 3
N-butyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
Reactant of Route 4
Reactant of Route 4
N-butyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
Reactant of Route 5
Reactant of Route 5
N-butyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
Reactant of Route 6
Reactant of Route 6
N-butyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.